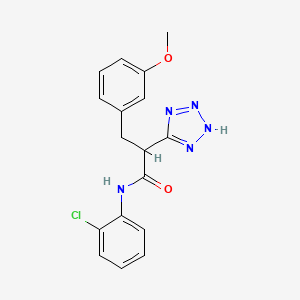
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" is a heterocyclic compound that is likely to possess biological activity due to the presence of various functional groups known to confer such properties. Heterocyclic compounds, in general, have been the focus of research due to their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticonvulsant activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, hydrazides, and further cyclized or reacted with other intermediates to form the desired heterocyclic structures . For example, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving amine reactions, esterification, and cyclization steps.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . Crystallographic analysis can also be used to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in the synthesis of a related compound where X-ray diffraction was used . These techniques would be essential in confirming the structure of "N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide".
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the presence of a chlorophenyl moiety can facilitate further substitution reactions, while the tetrazole group can participate in various nucleophilic and electrophilic reactions due to its ring structure and nitrogen content . The methoxy group can also influence the electronic properties of the molecule, affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and functional groups can significantly influence these properties. For example, the solubility in organic solvents or water can be predicted based on the presence of polar groups or the overall molecular polarity . The stability of the compound under various conditions is also an important consideration, especially for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis The synthesis and structural elucidation of related compounds involve various chemical methods and analytical techniques. For instance, compounds with similar structural features have been synthesized through reactions involving amine exchange or by employing nucleophilic displacement methods. Structural analysis is often carried out using techniques such as X-ray crystallography, which provides detailed information on the molecular geometry and intermolecular interactions (Kumarasinghe et al., 2009).
Biological Activity and Potential Pharmaceutical Relevance Compounds with similar structural motifs have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects. For example, tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, has been evaluated for its anti-inflammatory properties and gastrointestinal safety profile in animal models (Knight et al., 1996). Another study focused on the antimicrobial activity of specific derivatives, showcasing their effectiveness against bacterial and fungal pathogens (Dawbaa et al., 2021). Additionally, the anticonvulsant activities of certain N-Benzyl-3-[(chlorophenyl)amino]propanamides have been demonstrated, highlighting their potential as treatments for seizures (Idris et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-12-6-4-5-11(9-12)10-13(16-20-22-23-21-16)17(24)19-15-8-3-2-7-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZXYKYFGSMHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

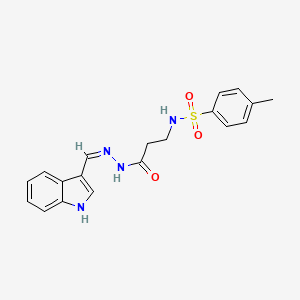
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)
![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)
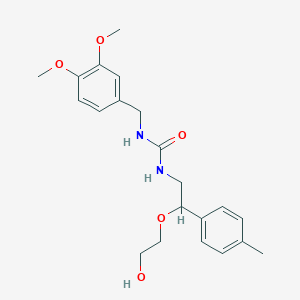
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
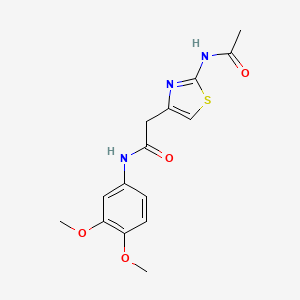

![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)
![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)
![1-(1,3-benzodioxol-5-yl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2549239.png)
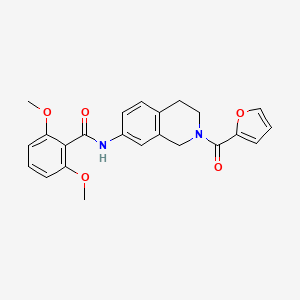
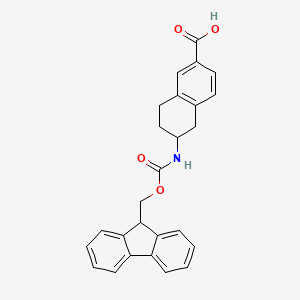
![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)
![N-methyl-2-[(2-methyl-3-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B2549243.png)